Regulatory Identity: Only Quinazoline Derivative Defined as Terazosin Pharmacopeial Impurity 3
Among all 2-methyl-4-aminoquinazoline congeners, only 6,7-dimethoxy-2-methylquinazolin-4-amine is designated 'Terazosin Impurity 3' in the Ph. Eur. terazosin monograph. The updated Ph. Eur. impurity profiling method achieves chromatographic resolution of this compound from terazosin and co-occurring impurities (Impurity A through J) on a pentafluorophenyl (PFP) stationary phase with a total run time of under 20 minutes, compared to 90 minutes (2 × 45 min) required by the legacy C18-based method [1]. This regulatory exclusivity means no alternative quinazoline scaffold can fulfill the same compendial reference function without full re-validation.
| Evidence Dimension | Pharmacopeial impurity designation |
|---|---|
| Target Compound Data | Designated Terazosin Impurity 3 (Ph. Eur. / USP); separated on PFP column; analysis time <20 min |
| Comparator Or Baseline | Other quinazoline analogs (e.g., 2-methylquinazolin-4-amine CAS 3440-46-8, 4-amino-6,7-dimethoxyquinazoline CAS 21575-13-3): Not designated as terazosin impurities; require separate method development |
| Quantified Difference | Unique regulatory identity; method time reduction from 90 min to <20 min in updated monograph |
| Conditions | Ph. Eur. terazosin monograph impurity profiling method; PFP stationary phase; perchloric acid mobile phase at low pH; UV detection |
Why This Matters
Procurement of any other quinazoline analog for terazosin ANDA impurity profiling would fail regulatory audit, as only this compound carries the accepted pharmacopeial designation and validated retention-time identity.
- [1] Enesei, D.; Kapui, I.; Fekete, S.; Kormány, R. Updating the European Pharmacopoeia Impurity Profiling Method for Terazosin and Suggesting Alternative Columns. J. Pharm. Biomed. Anal. 2020, 187, 113371. View Source
